CEFPODOXIME

Description

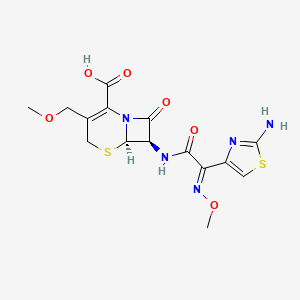

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N5O6S2 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1 |

InChI Key |

WYUSVOMTXWRGEK-LMCFTXQDSA-N |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Isomeric SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cefpodoxime: A Technical Guide to Its Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime, a third-generation oral cephalosporin, serves as a critical tool in the management of a wide array of bacterial infections. Its efficacy is rooted in its highly specific mechanism of action: the targeted disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound's activity. It details the inhibition of essential penicillin-binding proteins (PBPs), presents quantitative data on its antibacterial potency, outlines the experimental protocols used to derive this data, and illustrates the key pathways and processes through diagrams. This document is intended to be a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and antibiotic drug development.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital extracellular structure, essential for maintaining cellular integrity, shape, and resisting osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide bridges.[2][3] The synthesis of this complex, mesh-like structure is a multi-step enzymatic process, offering a prime target for antimicrobial agents due to its absence in eukaryotic cells.[3]

This compound proxetil, the orally administered prodrug, is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, this compound.[4][5] As a member of the β-lactam class of antibiotics, this compound's bactericidal action is a direct result of its interference with the final stages of peptidoglycan synthesis.[5][6]

Mechanism of Action: Inhibition of Transpeptidation

The core mechanism of this compound involves its covalent binding to penicillin-binding proteins (PBPs).[4][7] PBPs are a group of bacterial enzymes, primarily transpeptidases, that catalyze the final cross-linking step of peptidoglycan synthesis.[4][5] This cross-linking, which forms peptide bonds between adjacent glycan chains, is what confers mechanical strength and rigidity to the cell wall.[3]

By mimicking the D-Ala-D-Ala moiety of the natural PBP substrate, the β-lactam ring of this compound forms a stable, long-lived acyl-enzyme complex with the PBP's active site serine residue.[5] This effectively inactivates the enzyme, halting the transpeptidation process. The continued action of autolytic enzymes (hydrolases) in the absence of new cell wall synthesis leads to a progressive weakening of the peptidoglycan mesh, loss of structural integrity, and ultimately, cell lysis and death.[4][7]

Figure 1. this compound inhibits the final transpeptidation step of peptidoglycan synthesis.

Quantitative Data: In Vitro Activity of this compound

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. This compound exhibits potent activity against a wide range of respiratory and urinary tract pathogens.

PBP Binding Affinity

The binding affinity of this compound for specific PBPs determines its efficacy against different bacteria. This is often measured as the concentration required to inhibit 50% of the binding of a labeled penicillin (IC50). A lower IC50 value indicates a higher binding affinity. This compound shows a particular affinity for PBP3 in Escherichia coli.[8]

| Organism | PBP Target | IC50 (mg/L) |

| Escherichia coli K12 | PBP3 | 1 |

Table 1: IC50 of this compound for PBP3 in E. coli K12.[8]

Qualitative studies have also demonstrated that the active form of this compound has a strong binding affinity for PBP2 of S. aureus and PBPs 1a, 1bs, 2, and 3 of E. coli.[9]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against common bacterial pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae (Penicillin-S) | - | - | ≤0.015 - 0.06 |

| Streptococcus pneumoniae (Penicillin-R) | - | - | 4.0 |

| Streptococcus pyogenes | - | - | ≤0.015 - 0.06 |

| Haemophilus influenzae (β-lactamase-) | - | - | 0.12 |

| Haemophilus influenzae (β-lactamase+) | - | - | 0.25 |

| Moraxella catarrhalis | - | - | ≤1.0 |

| Staphylococcus aureus | - | - | 2.0 - 4.0 |

Table 2: this compound MICs for Common Respiratory Pathogens.[8][10][11]

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli (β-lactamase-) | - | - | ≤1.0 |

| Klebsiella spp. | - | - | ≤1.0 |

| Proteus mirabilis | - | - | ≤1.0 |

| Serratia spp. | - | - | ≤1.0 |

Table 3: this compound MICs for Enterobacteriaceae.[8][11]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug. While this compound is stable against common plasmid-mediated β-lactamases like TEM-1 and SHV-1, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC enzymes.[8]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, rendering it less effective.

-

Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane, such as the loss or modification of porin channels (e.g., OmpC, OmpF), can restrict this compound's access to the periplasmic space where the PBPs are located.

Figure 2. Logical relationships in this compound action and bacterial resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standardized dilution methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14][15]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture grown overnight. The turbidity is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included. The plate is incubated at 35°C for 18-24 hours.[3][14]

-

Reading Results: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth (turbidity) in the well.[15]

PBP Binding Affinity Assay (Competition Assay)

This assay quantifies the affinity of this compound for PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently-tagged Bocillin-FL or ³H-penicillin) for PBP binding sites.[16][17]

Protocol Outline:

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., via French press). The cell membrane fraction, containing the PBPs, is isolated by ultracentrifugation.[17]

-

Competition Reaction: Aliquots of the membrane preparation are incubated with various concentrations of unlabeled this compound for a set period.

-

Labeling: A fixed, non-saturating concentration of a labeled penicillin (e.g., Bocillin-FL) is added to the mixture and incubated to label any PBPs not bound by this compound.[16]

-

Termination and Separation: The reaction is stopped, and the membrane proteins are solubilized and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Detection and Quantification: The labeled PBPs are visualized (e.g., by fluorescence scanning for Bocillin-FL or autoradiography for ³H-penicillin). The intensity of the bands corresponding to each PBP is quantified.

-

Data Analysis: The percentage of inhibition of labeled penicillin binding is plotted against the concentration of this compound. The IC50 value is determined from this curve, representing the concentration of this compound required to inhibit 50% of the labeling.[18][19]

Figure 3. Experimental workflow for a PBP competition binding assay.

Conclusion

This compound's mechanism of action is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins, leading to the cessation of peptidoglycan cross-linking and subsequent bacterial death. Its potent in vitro activity against key Gram-positive and Gram-negative pathogens underscores its clinical utility. A thorough understanding of its molecular interactions, quantitative potency, and the experimental methods used for its characterization is paramount for its effective clinical application and for the development of future antimicrobial strategies to combat emerging resistance.

References

- 1. himedialabs.com [himedialabs.com]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound in comparison with other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]

- 6. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro activity of this compound against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Cefpodoxime proxetil chemical structure and stability

An In-depth Technical Guide on the Chemical Structure and Stability of Cefpodoxime Proxetil

Introduction

This compound proxetil is an orally administered, third-generation cephalosporin antibiotic.[1] It is a prodrug that is de-esterified in the body to its active metabolite, this compound, which exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] this compound proxetil is utilized in the treatment of infections such as acute otitis media, pharyngitis, sinusitis, and urinary tract infections.[1][4] This technical guide provides a detailed overview of its chemical structure and stability profile under various stress conditions, presenting key data for researchers, scientists, and drug development professionals.

Chemical Structure

This compound proxetil is a semi-synthetic beta-lactam antibiotic.[5] As a prodrug, its structure is designed to improve oral bioavailability; it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases to release the active this compound moiety.[6][7]

-

IUPAC Name: 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8][9]

The core of the molecule is a cephem nucleus, which is characteristic of cephalosporin antibiotics. This is attached to an aminothiazolyl side chain, which enhances its antibacterial spectrum, and a proxetil ester group, which increases its lipophilicity for better absorption.

Stability Profile

The stability of this compound proxetil is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of the molecule. This compound proxetil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[15] Studies have shown that this compound proxetil degrades significantly under hydrolytic (acidic and alkaline), oxidative, and thermal stress.

Below is a summary of quantitative data from various stress degradation studies.

| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 5 M HCl | 80°C | 90 min | Not specified, but degradation observed | [1] |

| 1 N HCl | Reflux | Not specified | Significant degradation | [14] | |

| Alkaline Hydrolysis | 0.01 M / 0.1 M NaOH | Not specified | Not specified | Degradation observed | [1] |

| 0.1 N NaOH | Reflux | Not specified | Significant degradation | [14] | |

| Oxidative Degradation | 3% H₂O₂ | 80°C | 90 min | Not specified, but degradation observed | [1] |

| 30% H₂O₂ | Not specified | Not specified | Significant degradation | [14] | |

| Thermal Degradation | Dry Heat | 60°C | 2 hours | Not specified, but degradation observed | [16][17] |

| Wet Heat | Reflux | Not specified | Significant degradation | [14] | |

| Photodegradation | UV Light | Ambient | 12 hours | Degradation observed | [17] |

| Visible Light & UV | Photostability Chamber | 24 hours | Degradation observed | [1] |

Degradation Kinetics

Kinetic studies of the degradation of this compound proxetil under acidic and oxidative conditions have been performed by monitoring the drug concentration over time at various temperatures.[18] This allows for the calculation of important stability parameters.

| Kinetic Parameter | Acidic Degradation (5 M HCl) | Oxidative Degradation (3% H₂O₂) | Reference |

| Order of Reaction | Apparent pseudo-first-order | Apparent pseudo-first-order | [18] |

| Activation Energy (Ea) | Calculated via Arrhenius plot | Calculated via Arrhenius plot | [18] |

| Half-life (t½) | Calculated | Calculated | [18] |

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and for the development of validated analytical methods. The following sections describe typical protocols for forced degradation and the subsequent analysis of this compound proxetil.

Forced Degradation Protocol

This protocol outlines the conditions for inducing the degradation of this compound proxetil.

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound proxetil in methanol to prepare a stock solution (e.g., 1 mg/mL).[1][15]

-

Acid-Induced Degradation:

-

Take a 10 mL aliquot of the methanolic stock solution.

-

Add 10 mL of 5 M HCl.

-

Reflux the mixture at 80°C for 90 minutes in the dark to prevent any photolytic effects.[1]

-

Cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.

-

Dilute the final solution with water to a suitable concentration for analysis.[1]

-

-

Base-Induced Degradation:

-

Take a 10 mL aliquot of the stock solution.

-

Add 10 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for a specified period, monitoring the degradation.

-

Neutralize the solution with HCl and dilute to a suitable concentration.[1]

-

-

Oxidative Degradation:

-

Take a 10 mL aliquot of the stock solution.

-

Add 10 mL of 3% H₂O₂.

-

Reflux the mixture at 80°C for 90 minutes in the dark.[1]

-

Cool the solution and dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Spread a thin layer of solid this compound proxetil powder on a glass dish.

-

Place the dish in an oven maintained at 60°C for 2 hours.[17]

-

After exposure, dissolve the powder in a suitable solvent and dilute for analysis.

-

-

Photodegradation:

-

Place the solid drug powder or a solution of the drug in a photostability chamber.

-

Expose the sample to a combination of visible (e.g., 5382 LUX) and UV light (e.g., 144 μW cm⁻²) for 24 hours.[1]

-

Prepare the sample for analysis by dissolving and diluting as necessary.

-

Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound proxetil from its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a 45:55 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 20 µL.[15]

-

Analysis: The method should be able to resolve the peak of intact this compound proxetil from the peaks of all degradation products, with a resolution factor greater than 1.7.[1]

Visualizations

The following diagrams illustrate the logical workflows related to the stability testing of this compound proxetil.

Caption: Workflow for forced degradation studies of this compound proxetil.

Caption: Logical flow of a stability-indicating HPLC method.

References

- 1. akjournals.com [akjournals.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound proxetil | 87239-81-4 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. anti-Cefpodoxime proxetil | C21H27N5O9S2 | CID 6321414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. lupinepublishers.com [lupinepublishers.com]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. akjournals.com [akjournals.com]

Cefpodoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime is a third-generation oral cephalosporin antibiotic.[1] As a prodrug, this compound proxetil is hydrolyzed by nonspecific esterases in the intestinal lumen to its active metabolite, this compound.[2][3] This guide provides a detailed overview of the antibacterial spectrum of this compound against clinically relevant gram-positive bacteria, its mechanism of action, and the standardized methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of this compound is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][6] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4][7] this compound has shown stability in the presence of a variety of β-lactamases produced by both gram-positive and gram-negative bacteria.[2]

Mechanism of action of this compound against gram-positive bacteria.

In Vitro Antibacterial Spectrum

This compound demonstrates potent activity against a range of gram-positive aerobes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (methicillin-susceptible) | 4 | >2 | ≤0.004 - 2 |

| Coagulase-negative staphylococci | >2 | - | - |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.05 | - | - |

| Streptococcus pyogenes (Group A Streptococci) | - | - | 0.008 - 0.015 |

| Streptococcus agalactiae (Group B Streptococci) | - | - | - |

| Streptococci of serogroups C and G | - | - | - |

| Peptostreptococcus magnus | - | - | - |

Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[8][9][10][11]

This compound is particularly active against Streptococcus pneumoniae and Streptococcus pyogenes.[10][12] Its activity against Staphylococcus aureus is comparable to other oral cephalosporins like cefuroxime.[8] However, it is important to note that methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci are resistant to this compound.[2][11]

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using broth microdilution or agar dilution methods.

Broth Microdilution Method:

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of a microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Dilution Method:

-

Preparation of Agar Plates: this compound is incorporated into Mueller-Hinton agar at various concentrations.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared.

-

Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: Plates are incubated under the same conditions as the broth microdilution method.

-

Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Resistance Mechanisms

Resistance to this compound in gram-positive bacteria can emerge through several mechanisms:

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, leading to decreased susceptibility.[17][18][19]

-

Production of β-Lactamases: Although this compound is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) can lead to resistance.[20][21]

-

Reduced Drug Permeability: Changes in the bacterial cell wall can limit the penetration of this compound to its target PBPs.[17]

-

Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance.[17]

Conclusion

This compound remains a valuable oral antibiotic for the treatment of infections caused by susceptible gram-positive bacteria, particularly streptococcal species. Its mechanism of action, centered on the inhibition of cell wall synthesis, provides a potent bactericidal effect. However, the emergence of resistance, primarily through alterations in PBPs, underscores the importance of ongoing surveillance and prudent use of this antimicrobial agent. Standardized susceptibility testing methodologies are crucial for guiding appropriate clinical use and monitoring resistance trends.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 3. This compound proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is this compound Proxetil used for? [synapse.patsnap.com]

- 8. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of this compound in comparison with other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. szu.gov.cz [szu.gov.cz]

- 14. researchgate.net [researchgate.net]

- 15. EUCAST: EUCAST - Home [eucast.org]

- 16. iacld.com [iacld.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of antibiotic resistance mechanisms in gram-positive bacteria : Middlesex University Research Repository [repository.mdx.ac.uk]

- 19. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [ouci.dntb.gov.ua]

- 20. Mechanisms of Decreased Susceptibility to this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of decreased susceptibility to this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefpodoxime's In Vitro Activity Against Gram-Negative Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpodoxime, an oral third-generation cephalosporin, remains a critical agent in the management of community-acquired respiratory tract infections. This document provides a comprehensive technical overview of the in vitro activity of this compound against key gram-negative respiratory pathogens: Haemophilus influenzae, Moraxella catarralis, and Klebsiella pneumoniae. It delves into the mechanistic underpinnings of its antibacterial action, prevalent resistance pathways, and standardized methodologies for susceptibility testing. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a beta-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these essential enzymes, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell wall. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. This compound has demonstrated stability in the presence of many common beta-lactamase enzymes.

References

In Vitro Activity of Cefpodoxime Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefpodoxime, a third-generation oral cephalosporin, against a broad spectrum of clinical bacterial isolates. This document synthesizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the drug's mechanism of action and experimental workflows.

Introduction

This compound proxetil is an orally administered prodrug that is de-esterified in vivo to its active metabolite, this compound.[1][2] this compound exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] It is stable in the presence of many beta-lactamase enzymes, which contributes to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria.[2][3] This guide focuses on the in vitro susceptibility data, which is crucial for understanding its spectrum of activity and potential clinical applications.

Quantitative Susceptibility Data

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates, as reported in several studies.

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 98 | - | ≤ 1[1][4] |

| Klebsiella pneumoniae | - | - | ≤ 1[1] |

| Proteus mirabilis | - | - | 1.0[5] |

| Haemophilus influenzae | - | - | 0.12[6] |

| Moraxella catarrhalis | - | - | 1[6] |

| Neisseria gonorrhoeae | - | - | - |

| Citrobacter spp. | - | - | 2.0[5] |

| Enterobacter spp. | - | - | 16-64[5] |

| Serratia marcescens | - | 2 | -[6] |

| Morganella morganii | - | - | 16-64[5] |

| Providencia rettgeri | - | 0.015 | -[6] |

| Pseudomonas aeruginosa | - | Inactive | Inactive[1][6] |

| Acinetobacter spp. | - | Inactive | Inactive[1] |

Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.

Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 84 | 2[1] | 4[1][7] |

| Staphylococcus aureus (Methicillin-resistant) | - | Inactive | Inactive[1] |

| Coagulase-negative staphylococci | - | >2[8] | 8[5] |

| Streptococcus pneumoniae | - | - | 0.12[6] |

| Streptococcus pyogenes (Group A) | - | - | 0.015[5] |

| Streptococcus agalactiae (Group B) | - | - | 0.5[5] |

| Enterococcus spp. | - | Inactive | Inactive[1][6] |

Note: MIC values can vary between studies due to differences in methodology and geographical location of isolates.

Experimental Protocols

The determination of in vitro susceptibility of clinical isolates to this compound is primarily conducted using standardized methods such as broth microdilution and agar dilution. These methods are crucial for establishing the MIC values presented in the tables above.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing.[1]

-

Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 colony-forming units per spot).[9]

-

Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.[1][9]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining MICs.

-

Preparation of Microtiter Plates: Microtiter plates with 96 wells are prepared, with each well containing a specific concentration of this compound in a liquid growth medium.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change if a growth indicator is used.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][10] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[2]

Caption: this compound's mechanism of action.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of clinical isolates to this compound using the agar dilution method.

Caption: Agar dilution susceptibility testing workflow.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of common Gram-positive and Gram-negative pathogens, with the notable exceptions of Pseudomonas aeruginosa, Acinetobacter spp., and Enterococcus spp.[1][6] Its efficacy against beta-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis, as well as its activity against key respiratory pathogens like Streptococcus pneumoniae, underscores its potential utility in treating community-acquired infections.[6][7] The data presented in this guide, derived from standardized susceptibility testing protocols, provides a foundational understanding for researchers and clinicians in the evaluation of this compound's antibacterial spectrum. Continuous surveillance of in vitro susceptibility is essential to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important oral cephalosporin.

References

- 1. karger.com [karger.com]

- 2. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro activity of this compound compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. nbinno.com [nbinno.com]

Pharmacokinetics and Pharmacodynamics of Cefpodoxime in Animal Models: A Technical Guide

Introduction

Cefpodoxime is a third-generation, broad-spectrum cephalosporin antibiotic utilized in veterinary medicine, particularly for treating bacterial infections in canines.[1][2][3] It is administered orally as a prodrug, this compound proxetil, which is de-esterified in the gastrointestinal tract to its active metabolite, this compound, enhancing its oral bioavailability.[4][5][6] This mechanism allows for effective systemic absorption and distribution to target tissues. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a common choice for skin infections (wounds and abscesses) in dogs caused by susceptible strains of Staphylococcus pseudintermedius, Staphylococcus aureus, Streptococcus canis, Escherichia coli, Pasteurella multocida, and Proteus mirabilis.[4][7]

This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the drug's behavior and efficacy.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This interference leads to a defective cell wall, causing the bacterial cell to lyse and die. As a third-generation cephalosporin, this compound demonstrates stability against many common plasmid-mediated beta-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[5]

Caption: Mechanism of this compound's bactericidal action.

Pharmacokinetics in Animal Models

The pharmacokinetics of this compound have been primarily studied in canine and rodent models. The prodrug, this compound proxetil, is designed for improved lipophilicity and stability in the acidic gastric environment, ensuring its delivery to the small intestine for absorption.[6]

Canine Model (Dog)

Dogs, particularly Beagles, are the most extensively studied animal model for this compound pharmacokinetics, as the drug is FDA-approved for use in this species.[1][8] Studies consistently show that after oral administration, this compound proxetil is well-absorbed and converted to active this compound, reaching peak plasma concentrations that are effective against common pathogens.[9][10] The primary route of elimination is via the urine.[4][9]

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Dose (mg/kg) | Route | Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) | Bioavailability (%) | Reference |

| 5 | Oral | Prodrug | 13.66 ± 6.30 | - | 82.94 ± 30.17 | 3.01 ± 0.49 | - | [9] |

| 10 | Oral | Prodrug | 27.14 ± 4.56 | - | 107.71 ± 30.79 | 4.72 ± 1.46 | - | [9] |

| 10 | Oral | Tablet | 17.8 ± 11.4 | - | 156 ± 76.1 | ~5-6 | ~35-36 | [4][10] |

| 10 | Oral | Suspension | 20.1 ± 6.20 | - | 162 ± 48.6 | ~5-6 | ~35-36 | [10] |

| 9.6 | Oral | Prodrug | 33.0 ± 6.9 | - | 282.8 ± 44.0 | 5.7 ± 0.9 | - | [11][12][13] |

| 10 | IV | Sodium Salt | 91 ± 17.7 | 0.5 | 454 ± 83.1 | 4.67 ± 0.68 | 100 (Reference) | [10] |

-

Distribution: this compound distributes effectively into tissues, including the interstitial fluid (ISF) of the skin, which is the target site for treating pyoderma.[9][11] The concentration of the unbound, active drug in the ISF is critical for its efficacy.[12] Plasma protein binding for this compound in dogs is high, reported at approximately 82.6%.[11]

-

Elimination: The apparent elimination half-life after oral administration is approximately 5-6 hours.[4] Unchanged this compound is primarily excreted in the urine, leading to high concentrations that suggest its utility for urinary tract infections.[9]

Rodent Model (Rat)

Studies in rats provide valuable data on tissue distribution and the effects of the drug on various physiological parameters.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Route | Cmax | Tmax (hr) | Key Findings | Reference |

| 20 | Oral | - | 4 | Absorption was observed at 2 hours and persisted in blood for up to 24 hours. | [14][15][16] |

| 20 | Oral | - | - | Elimination half-life was highest in the lung, followed by heart, liver, kidney, and spleen, suggesting a high affinity for tissues. | [14][15][16] |

Pharmacodynamics and PK/PD Integration

The efficacy of a β-lactam antibiotic like this compound is best predicted by the time its concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.

In Vitro Susceptibility

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against many veterinary pathogens.

Table 3: this compound MIC Values for Select Canine Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus pseudintermedius | - | 0.5 | [13] |

| Escherichia coli | 0.5 | 32 | [5][7] |

| Staphylococcus aureus | - | 4 | [17] |

PK/PD Indices

For time-dependent antibiotics like this compound, the most critical PK/PD index for predicting bacteriological success is the percentage of the dosing interval that the free (unbound) drug concentration remains above the MIC (fT > MIC).

Studies in dogs have shown that a 10 mg/kg oral dose yields therapeutic outcomes for skin infections caused by bacteria with an MIC50 up to 0.5 µg/mL.[6][9] This is because the free drug concentrations in the subcutaneous fluid exceed this MIC for a sufficient duration of the dosing interval.[9] For bacteria with higher MICs, more frequent dosing or higher doses may be necessary.[6][9]

Caption: Relationship between PK, PD, and therapeutic outcome.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable PK/PD data.

Typical Canine Pharmacokinetic Study Protocol

This protocol outlines a common experimental design for assessing this compound's pharmacokinetics in dogs.[9][10][11][12]

-

Animal Selection: Healthy adult Beagle dogs are commonly used.[9] Animals are fasted overnight prior to drug administration.[4][12]

-

Study Design: A crossover study design is often employed, where each dog receives different treatments (e.g., different doses or formulations) with a washout period (e.g., 1 week) in between to eliminate the drug from the system.[9][11]

-

Drug Administration: this compound proxetil tablets or suspension are administered orally at a specified dose (e.g., 5 or 10 mg/kg).[4][9]

-

Sample Collection:

-

Blood: Serial blood samples are collected from a vein (e.g., jugular) at predetermined time points (e.g., 0, 0.33, 1, 2, 4, 8, 12, 24 hours) post-dosing.[9][11] Plasma is separated by centrifugation.

-

Interstitial Fluid (ISF): Microdialysis or ultrafiltration techniques are used to collect ISF from the subcutaneous tissue to measure unbound drug concentrations at the target site.[9][11][12]

-

-

Sample Analysis: Plasma and ISF samples are analyzed to determine this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS.[5][9]

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Caption: Experimental workflow for a canine pharmacokinetic study.

Typical Rodent Tissue Distribution Study Protocol

This protocol describes a study to determine how this compound distributes into various tissues in a rat model.[14][15][16][18]

-

Animal Selection: Wistar rats of a specific age (e.g., 3 months) and weight range are used.[16]

-

Drug Administration: A single oral dose of this compound proxetil (e.g., 20 mg/kg) is administered.[16][18]

-

Sample Collection:

-

Sample Analysis: Drug concentrations in the plasma and homogenized tissue samples are determined.

-

Data Analysis: The concentration data are used to assess the extent and rate of drug distribution into different tissues and to calculate tissue-specific elimination half-lives.[14][15]

Conclusion

The pharmacokinetic and pharmacodynamic profiles of this compound have been well-characterized in canine and rodent models. In dogs, the oral prodrug this compound proxetil provides systemic exposure sufficient to treat common skin infections, with its efficacy being primarily driven by the duration that free drug concentrations exceed the pathogen's MIC. Studies in rats confirm the drug's extensive distribution into various tissues. The integration of PK and PD data is crucial for establishing rational, species-specific dosing regimens that maximize therapeutic success while minimizing the potential for the development of antimicrobial resistance. This guide summarizes the foundational data and methodologies that underpin the effective clinical use of this compound in veterinary medicine.

References

- 1. This compound for Dogs | PetMD [petmd.com]

- 2. This compound | VCA Animal Hospitals [vcahospitals.com]

- 3. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. drugs.com [drugs.com]

- 5. Frontiers | Bioequivalence of two tablet formulations of this compound proxetil in beagle dogs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. seattle.gov [seattle.gov]

- 9. Pharmacokinetics of this compound in plasma and subcutaneous fluid following oral administration of this compound proxetil in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The comparative plasma pharmacokinetics of intravenous this compound sodium and oral this compound proxetil in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound proxetil and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Pharmacokinetics of this compound proxetil with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jcrsci.org [jcrsci.org]

- 17. Microbiological evaluation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound proxetil with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats. | Semantic Scholar [semanticscholar.org]

The Prodrug Conversion of Cefpodoxime Proxetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime proxetil is an orally administered third-generation cephalosporin antibiotic that requires in vivo conversion to its active metabolite, this compound, to exert its antibacterial effects. This technical guide provides a comprehensive overview of the enzymatic and physiological processes governing this critical prodrug conversion. It delves into the location and mechanism of hydrolysis, the enzymes involved, and the factors influencing the rate and extent of this transformation. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical development.

Introduction

This compound proxetil is a valuable therapeutic agent used to treat a variety of bacterial infections. As a prodrug, its clinical efficacy is contingent upon its efficient conversion to the active moiety, this compound, within the body. This conversion is primarily an enzymatic process that occurs in the gastrointestinal tract. Understanding the nuances of this bioactivation is crucial for optimizing drug delivery, enhancing bioavailability, and ensuring predictable therapeutic outcomes. This guide will explore the core aspects of this compound proxetil's conversion, providing a technical framework for further research and development.

Mechanism and Location of Conversion

This compound proxetil is absorbed from the gastrointestinal tract and subsequently de-esterified to its active form, this compound[1][2]. This hydrolysis primarily takes place in the intestinal mucosa[2][3]. The conversion process is rapid, with peak plasma concentrations of the active this compound being reached between 1.9 and 3.1 hours after oral administration[3].

The absolute bioavailability of this compound from this compound proxetil tablets is approximately 50%[3]. This incomplete bioavailability is thought to be due, in part, to pre-absorptive hydrolysis in the intestinal lumen and potential efflux of the converted drug back into the lumen[4].

Enzymatic Hydrolysis

The conversion of this compound proxetil to this compound is catalyzed by esterases. Studies have indicated the involvement of non-specific esterases within the intestinal wall[4]. Furthermore, evidence suggests that luminal cholinesterases play a role in the pre-absorptive hydrolysis of the prodrug. This is supported by in vitro studies where the hydrolysis of this compound proxetil was inhibited by cholinesterase inhibitors such as eserine and phenylmethylsulfonyl fluoride (PMSF)[5].

While the specific human carboxylesterase (hCE) isoforms have not been definitively identified for this compound proxetil, it is known that hCE1 is predominantly expressed in the liver, whereas hCE2 is highly expressed in the intestine[1][6]. Given the primary site of conversion, it is plausible that hCE2 is a key enzyme in the intestinal metabolism of this compound proxetil.

This compound proxetil is a racemic mixture of R- and S-isomers. Research has shown that the R-isomer is more susceptible to enzymatic metabolism compared to the S-isomer[7][8]. This stereoselectivity in metabolism could have implications for the overall pharmacokinetic and pharmacodynamic profile of the drug.

Factors Influencing Conversion and Absorption

Several physiological and external factors can influence the conversion and subsequent absorption of this compound proxetil.

-

Gastric pH: The dissolution of this compound proxetil is pH-dependent[9]. Lower gastric pH has been shown to enhance absorption[10]. Conversely, co-administration with antacids or H2-receptor antagonists, which increase gastric pH, leads to reduced absorption[3].

-

Food: The presence of food generally enhances the absorption of this compound proxetil[3][10]. Studies have shown that a high-fat meal can increase the extent of drug absorption[11]. However, certain food components, such as amino acids, trace elements, and vitamins, have been shown to inhibit the hydrolysis of this compound proxetil in vitro, suggesting a complex interaction between diet and the drug's bioactivation[5].

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound proxetil conversion, the following diagrams have been generated using Graphviz (DOT language).

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and factors influencing the absorption of this compound proxetil.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Proxetil

| Parameter | Value | Reference |

| Absolute Bioavailability | ~50% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1.9 - 3.1 hours | [3] |

| Half-life (t1/2) | 1.9 - 2.8 hours | [3] |

| Protein Binding | 18 - 23% | [3] |

Table 2: Influence of Gastric pH on this compound Proxetil Absorption

| Condition | Effect on Absorption | Reference |

| Low Gastric pH | Enhanced | [10] |

| Co-administration with Antacids | Reduced | [3] |

| Co-administration with H2-receptor Antagonists | Reduced | [3] |

Table 3: Effect of Food on this compound Proxetil Absorption

| Condition | Effect on Absorption | Reference |

| Administration with Food | Enhanced | [3] |

| High-Fat Meal | Increased | [11] |

Experimental Protocols

In Vitro Hydrolysis Assay in Human Duodenal Washings

This protocol is adapted from the methodology described in the study of this compound-proxetil hydrolysis in human duodenal washings[5].

-

Collection of Duodenal Washings: Collect duodenal fluid from healthy human volunteers.

-

Preparation of Reaction Mixture: In a test tube, combine the duodenal washing with a solution of this compound proxetil.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.

-

Reaction Termination: Stop the enzymatic reaction by adding a suitable quenching agent, such as a strong acid or an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and other cellular debris.

-

Analysis: Analyze the supernatant for the concentrations of this compound proxetil and its active metabolite, this compound, using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Inhibitor Studies: To identify the class of enzymes involved, repeat the assay in the presence of specific enzyme inhibitors (e.g., eserine and PMSF for cholinesterases).

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The following is a general protocol for an SPIP study, which can be adapted for this compound proxetil based on established methodologies[12].

-

Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the rats with an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a specific segment of the intestine (e.g., jejunum) of a defined length. Cannulate the proximal and distal ends of the isolated segment with flexible tubing.

-

Perfusion: Perfuse the isolated intestinal segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate using a peristaltic pump.

-

Drug Administration: After a stabilization period with the blank perfusion buffer, switch to a perfusion solution containing a known concentration of this compound proxetil.

-

Sample Collection: Collect the perfusate from the distal cannula at regular intervals.

-

Analysis: Determine the concentrations of this compound proxetil and this compound in the collected perfusate samples using a validated HPLC method.

-

Data Calculation: Calculate the intestinal permeability and absorption rate of this compound proxetil.

Conclusion

The conversion of the prodrug this compound proxetil to its active metabolite, this compound, is a multifaceted process primarily occurring in the intestine and influenced by enzymatic activity, gastric pH, and the presence of food. A thorough understanding of these factors is paramount for the rational design of oral formulations and for predicting the clinical performance of this important antibiotic. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of this compound proxetil bioactivation and to develop strategies for optimizing its therapeutic efficacy. Future research should focus on definitively identifying the specific human carboxylesterase isozymes involved and quantifying their kinetic parameters to build more predictive models of this compound proxetil disposition.

References

- 1. scispace.com [scispace.com]

- 2. What is the mechanism of this compound Proxetil? [synapse.patsnap.com]

- 3. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on physicochemical and biological differences of this compound proxetil enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound proxetil and interactions with an antacid and an H2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

Understanding the chemical synthesis process of Cefpodoxime

For Researchers, Scientists, and Drug Development Professionals

Cefpodoxime is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is administered as a prodrug, this compound Proxetil, to enhance its oral bioavailability. This guide provides a detailed overview of the core chemical synthesis process, focusing on a common and industrially relevant manufacturing route. The synthesis is a multi-step process that involves the preparation of a key cephalosporin nucleus, the synthesis of a specific side chain, the coupling of these two fragments, and a final esterification to yield the prodrug.

Overall Synthesis Pathway

The synthesis of this compound Proxetil can be logically divided into four primary stages:

-

Synthesis of the Cephalosporin Nucleus: Preparation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA), the core structural component of this compound.

-

Synthesis of the Acyl Side Chain: Formation of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, which is crucial for the drug's antibacterial activity.

-

Activation and Coupling: Activation of the side chain, typically as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by its acylation to the 7-AMCA nucleus to form this compound acid.

-

Prodrug Formation: Esterification of the this compound acid with 1-iodoethyl isopropyl carbonate to yield the final product, this compound Proxetil.

The following sections provide detailed experimental protocols, quantitative data, and process visualizations for each of these key stages.

Stage 1: Synthesis of the Cephalosporin Nucleus (7-AMCA)

The synthesis of the this compound nucleus, 7-AMCA, typically starts from 7-aminocephalosporanic acid (7-ACA). The key transformation is the nucleophilic substitution at the C-3' position, replacing the acetoxy group with a methoxy group.

Experimental Protocol: Methoxylation of 7-ACA

This protocol involves the silylation of the amino and carboxyl groups of 7-ACA, followed by a methoxylation reaction catalyzed by methanesulfonic acid.

-

Silylation: Under a nitrogen atmosphere, add 60g (0.22 mol) of 7-ACA to 300ml of dimethyl sulfoxide in a reaction flask. Maintain the temperature at 30-35°C and add 0.8g of imidazole, followed by 17.75g (0.11 mol) of hexamethyldisilazane. Stir the mixture for 60 minutes. Apply a vacuum for 30 minutes to remove the ammonia gas generated.

-

Methoxylation: Cool the reaction mixture to 0-5°C. Add 23.5g (0.23 mol) of trimethyl borate and 8.3g (0.26 mol) of methanol. Subsequently, slowly add 317.1g (3.3 mol) of methanesulfonic acid over 60 minutes, maintaining the temperature at 0-5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by HPLC until the 7-ACA residue is ≤0.5%.

-

Work-up and Isolation: Cool the system to -10°C and add 90ml of cold water (0-3°C) dropwise, keeping the temperature between 0-5°C. Stir for 30 minutes, then filter the mixture. The filtrate, containing the 7-AMCA, is then further processed through crystallization by adjusting the pH to precipitate the product.

Quantitative Data: 7-AMCA Synthesis

| Parameter | Value | Reference |

| Starting Material | 7-ACA (60g, 0.22 mol) | [1] |

| Key Reagents | Hexamethyldisilazane, Trimethyl borate, Methanol, Methanesulfonic acid | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Reaction Temperature | 0-5°C (Methoxylation) | [1] |

| Reaction Time | 2-3 hours | [1] |

| Purity (HPLC) | >99% (Final Product) | [1] |

| Yield | ~85-90% | [1] |

Process Visualization: 7-AMCA Synthesis Workflow

Stage 2: Synthesis and Activation of the Acyl Side Chain (MAEM)

The characteristic side chain of this compound is (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid. It is synthesized and then "activated" as a thioester, MAEM, to facilitate its coupling with the 7-AMCA nucleus.

Experimental Protocol: Synthesis of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid

This multi-step process starts from ethyl acetoacetate.[2][3]

-

Oximation: In a three-neck flask, combine 60mL of an ethanol-water solution (1:2 v/v), 20mL of ethyl acetoacetate, and 10g of sodium nitrite. While stirring at 0-5°C, add 40-50g of glacial acetic acid dropwise over 1 hour. Continue stirring for 2 hours.

-

Methylation & Chlorination: The resulting ethyl 2-hydroxyiminoacetoacetate is extracted and then methylated, followed by chlorination to yield 4-chloro-2-methoxyimino ethyl acetoacetate.

-

Cyclization: The chlorinated intermediate is then reacted with thiourea in a cyclization reaction to form the ethyl ester of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid.

-

Hydrolysis: The ethyl ester is hydrolyzed to yield the final crude product, which is then refined. The overall yield for this process is reported to be not less than 90.5%, with a purity of over 99%.[2]

Experimental Protocol: Activation to MAEM

The side chain acid is activated by converting it into a thioester with 2,2'-dithio-bis-benzothiazole.

-

Reaction Setup: Suspend 3.1g of triphenylphosphine and 3.93g of 2,2'-dithiobis(benzothiazole) in 106 ml of dichloromethane and stir at room temperature for 30 minutes.

-

Addition of Side Chain: Cool the suspension with an ice bath and add 1.49g of 2-(2-amino-1,3-thiazol-4-yl)-(Z)-2-methoxyiminoacetic acid.

-

Reaction: Stir the mixture for 15 hours.

-

Isolation and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography using an ethyl acetate-hexane (2:1) eluent to yield MAEM as light yellow crystals.

Quantitative Data: Side Chain Synthesis and Activation

| Parameter | Value | Reference |

| Side Chain Synthesis | ||

| Starting Material | Ethyl Acetoacetate | [2][3] |

| Overall Yield | ≥ 90.5% | [2] |

| Purity | ≥ 99.06% | [2] |

| MAEM Activation | ||

| Key Reagents | Triphenylphosphine, 2,2'-dithiobis(benzothiazole) | |

| Solvent | Dichloromethane | |

| Reaction Time | 15 hours | |

| Yield | High (specific value not stated, but >80% is common) | [4] |

Process Visualization: MAEM Synthesis

Stage 3 & 4: Coupling and Prodrug Esterification

This final stage involves the acylation of the 7-AMCA nucleus with the activated MAEM side chain to form this compound acid, which is then immediately esterified in a "one-pot" fashion to yield this compound Proxetil.

Experimental Protocol: Synthesis of this compound Proxetil from this compound Acid

This protocol details the esterification of pre-formed this compound acid.

-

Reaction Setup: Add 50g (0.117 moles) of this compound acid to 350ml of N,N-dimethylacetamide (DMA) and stir to obtain a clear solution. Cool the mixture to between -10°C and -6°C.

-

Base Addition: Add 17.4g (0.114 moles) of 1,8-diazabicyclo[5][6]undec-7-ene (DBU).

-

Esterification: Slowly add 30.18g (0.117 moles) of 1-iodoethyl isopropyl carbonate over a period of 10 to 15 minutes, maintaining the low temperature.

-

Reaction: Agitate the reaction mixture for 20 to 30 minutes at the same temperature.

-

Work-up: Quench the reaction by adding 13% hydrochloric acid. Pour the reaction mixture into a solution of 7g of sodium bicarbonate in 525ml of de-mineralized water and 100ml of cyclohexane at 0 to 10°C.

-

Isolation: A white solid will precipitate. Stir this for 30 minutes, then filter. Wash the solid with de-mineralized water (3 x 100ml) and then with cyclohexane (100ml). Dry the solid under vacuum at 40°C to obtain crude this compound Proxetil.

Quantitative Data: Final Esterification Step

| Parameter | Value | Reference |

| Starting Material | This compound Acid (50g, 0.117 mol) | |

| Key Reagents | 1-iodoethyl isopropyl carbonate, DBU | [7] |

| Solvent | N,N-dimethylacetamide (DMA) | [7] |

| Reaction Temperature | -10°C to -6°C | |

| Reaction Time | 20-30 minutes | |

| Yield (Crude) | 77% | |

| Purity (Final, after purification) | ≥ 95% | [6] |

| Diastereomeric Ratio (R/R+S) | 0.5 to 0.6 | [6] |

Process Visualization: Overall Synthesis of this compound Proxetil

References

- 1. US6384215B1 - Preparation of new intermediates and their use in manufacturing of cephalosporin compounds - Google Patents [patents.google.com]

- 2. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101805311A - Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Cefpodoxime's Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of cefpodoxime to its primary molecular targets, the penicillin-binding proteins (PBPs). This compound, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding and subsequent inhibition of PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis. Understanding the specific binding affinities of this compound for various PBPs in different bacterial species is critical for elucidating its spectrum of activity and its efficacy against susceptible pathogens.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic like this compound to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.

Furthermore, studies on the active metabolite of this compound proxetil, known as R-3746, have provided valuable qualitative insights into its binding affinity relative to other cephalosporins. Research indicates that R-3746 exhibits a stronger binding affinity than cefaclor for several key PBPs in various clinically relevant bacteria.[1]

Table 1: Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins

| Bacterium | PBP Target | IC50 (mg/L) |

| Escherichia coli K12 | PBP3 | 1 |

Table 2: Qualitative Comparison of Binding Affinity of this compound (active form R-3746) versus Cefaclor

| Bacterium | PBP Target(s) | Relative Affinity of this compound (R-3746) |

| Staphylococcus aureus | PBP2 | Stronger than Cefaclor |

| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Stronger than Cefaclor |

| Providencia rettgeri | PBP1b, PBP1c, PBP3 | Stronger than Cefaclor |

| Pseudomonas aeruginosa | PBP3 | Stronger than Cefaclor |

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of this compound is a direct consequence of its interaction with PBPs located in the bacterial periplasmic space. The process can be summarized in the following steps:

-

Binding to PBP: this compound, specifically its active form, diffuses across the bacterial outer membrane and binds to the active site of a susceptible PBP.

-

Acylation: The strained β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from performing its essential transpeptidase function, which is the cross-linking of peptidoglycan strands.

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

-

Cell Lysis: In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.

Mechanism of this compound-mediated PBP inhibition.

Experimental Protocols: Determining PBP Binding Affinity

The determination of IC50 values for the binding of this compound to PBPs is most commonly achieved through a competitive binding assay. This method utilizes a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin), to quantify the inhibition of PBP activity by the test antibiotic.

1. Preparation of Bacterial Membranes

-

Cell Culture: The bacterial strain of interest (e.g., E. coli, S. aureus) is grown in a suitable liquid medium to the mid-logarithmic phase of growth to ensure a high level of PBP expression.

-

Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

-

Cell Lysis: The washed cell pellet is resuspended in buffer and the cells are lysed to release their contents. Common methods include sonication or French press disruption, which are performed on ice to prevent protein degradation.

-

Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the insoluble membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

-

Protein Quantification: The total protein concentration of the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure consistent amounts are used in subsequent steps.

2. Competitive Binding Assay

-

Incubation with this compound: Aliquots of the prepared bacterial membranes are incubated with varying concentrations of this compound (or its active form, R-3746) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C). This allows this compound to bind to the PBPs. A control sample with no this compound is also prepared.

-

Fluorescent Labeling: A fixed, saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to each reaction mixture. This fluorescent probe will bind to any PBPs that have not been inhibited by this compound. The mixture is incubated for a further period (e.g., 10-15 minutes) to allow for this binding to occur.

-

Termination of Reaction: The binding reaction is stopped by the addition of a sample loading buffer containing SDS and by heating the samples.

3. Detection and Data Analysis

-

SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates the proteins based on their molecular weight.

-

Fluorescence Visualization: The gel is visualized using a fluorescence imager. The fluorescently labeled PBPs will appear as distinct bands. The intensity of the fluorescence in each band is inversely proportional to the concentration of this compound used in the initial incubation.

-

Quantification: The fluorescence intensity of each PBP band is quantified using densitometry software.

-

IC50 Determination: The percentage of Bocillin FL binding (relative to the control) is plotted against the logarithm of the this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Workflow for determining PBP binding affinity.

References

Methodological & Application

Cefpodoxime Susceptibility Testing by Broth Microdilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Cefpodoxime susceptibility testing using the broth microdilution method. This quantitative technique is essential for determining the Minimum Inhibitory Concentration (MIC) of this compound against a given bacterial isolate, a critical parameter in both clinical diagnostics and antimicrobial drug development. The protocols and interpretive criteria outlined below are based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Determining the susceptibility of bacterial isolates to this compound is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely used technique for generating a quantitative MIC result, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

This document provides a detailed protocol for performing this compound broth microdilution susceptibility testing, along with the current interpretive criteria and quality control parameters necessary for accurate and reproducible results.

Data Presentation: Interpretive Criteria and Quality Control Ranges

Accurate interpretation of MIC values is paramount. The following tables summarize the latest clinical breakpoints for this compound from CLSI and EUCAST, as well as the acceptable quality control ranges for recommended reference strains.

CLSI MIC Interpretive Criteria for this compound

The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for various organisms. The following table outlines the breakpoints for Enterobacterales and Staphylococcus aureus.

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 1 | 2 | ≥ 4 |

| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |

| Source: CLSI M100, 34th Edition.[1] |

EUCAST MIC Interpretive Criteria for this compound